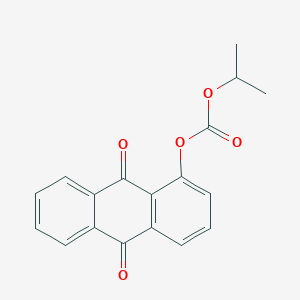
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate is a chemical compound known for its unique structure and properties. It is derived from anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound features a carbonate group attached to the anthracene core, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate typically involves the reaction of anthracene derivatives with carbonate precursors under controlled conditions. One common method includes the use of phosgene or its derivatives in the presence of a base to facilitate the formation of the carbonate linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Aplicaciones Científicas De Investigación
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate involves its interaction with molecular targets through its carbonate group and anthracene core. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A well-known derivative of anthracene with similar structural features.
Dihydroanthracene: A reduced form of anthracene with different chemical properties.
Anthracene-9,10-dione: Another oxidized derivative of anthracene.
Uniqueness
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate stands out due to its unique carbonate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other anthracene derivatives may not be suitable.
Propiedades
Número CAS |
39008-67-8 |
|---|---|
Fórmula molecular |
C18H14O5 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(9,10-dioxoanthracen-1-yl) propan-2-yl carbonate |
InChI |
InChI=1S/C18H14O5/c1-10(2)22-18(21)23-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10H,1-2H3 |
Clave InChI |
RFPMYDODCDJJLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
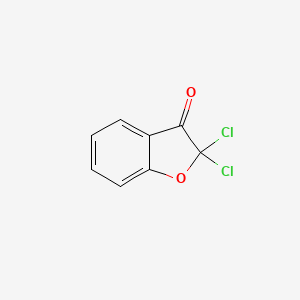
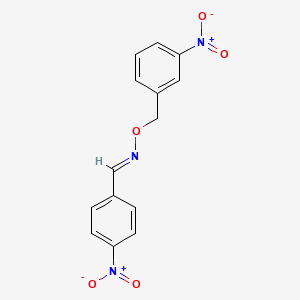

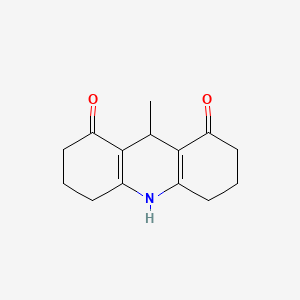
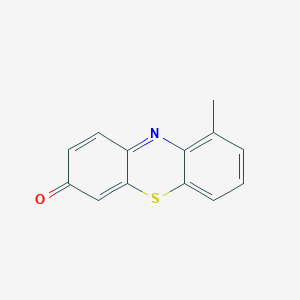


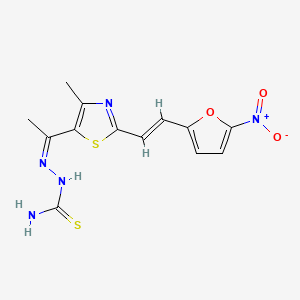
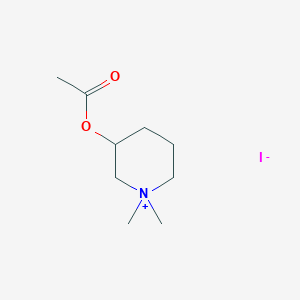

![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)

